(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one is a member of the oxazepane family, which consists of seven-membered heterocycles containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly as a monoamine reuptake inhibitor, making it a candidate for therapeutic applications in treating various central nervous system disorders.
The compound can be synthesized through various methods, as described in scientific literature and patents. Notably, research has focused on its synthesis and potential as an active pharmaceutical ingredient.
The synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one can be approached through several methodologies:
The synthesis often requires careful control of reaction conditions to avoid side reactions and ensure high yields of the desired stereoisomer.
The molecular structure of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one can be represented as follows:
The compound's stereochemistry is crucial for its biological activity. The specific configuration at the 2R and 7S positions influences its interaction with biological targets.
(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one participates in various chemical reactions typical for oxazepane derivatives:
Reactions involving this compound are often studied using techniques such as high-performance liquid chromatography (HPLC) to analyze purity and yield.
The mechanism by which (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one exerts its effects primarily involves:
Studies indicate that compounds with similar structures have shown promising results in preclinical models for mood disorders .
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one has potential applications in several fields:
Palladium catalysis enables efficient construction of the seven-membered 1,4-oxazepan-5-one ring via intramolecular cyclization. This method leverages ortho-halogenated precursors containing nucleophilic functional groups (e.g., amines or alcohols). Under optimized conditions, Pd(0) species (e.g., Pd(PPh₃)₄ or Pd(dba)₂) facilitate oxidative addition into carbon-halogen bonds, followed by nucleophilic trapping to form C–O or C–N bonds. Key parameters include:
Table 1: Palladium-Catalyzed Intramolecular Cyclization Parameters
Precursor Type | Catalyst System | Yield (%) | ee (%) | Key Condition |
---|---|---|---|---|
ortho-Halobenzyl Amino Alcohols | Pd(OAc)₂/BINAP | 65–92 | 80–95 | DMF, 100°C |
Alkenyl Iodides with Hydroxyls | Pd₂(dba)₃/XPhos | 55–78 | 70–88 | NMP, 130°C (MW) |
Bromoenynamides | Pd(PPh₃)₄ | 60–75 | - | EtOH, 80°C |
Challenges include suppressing competitive reduction pathways and controlling exo/endo cyclization modes in medium-ring systems [6] [7].
Buchwald-Hartwig amination provides atom-economical access to N-aryl-1,4-oxazepanone scaffolds. This method couples aryl halides (e.g., bromoaryl oxazepanone precursors) with amines using palladium catalysts. Critical advancements include:
Table 2: Buchwald-Hartwig Amination for Oxazepanone Synthesis
Aryl Halide | Amine | Ligand | Yield (%) | Application |
---|---|---|---|---|
2-Bromoaryl oxazepanone | Primary Alkyl Amines | BINAP | 75–92 | N-Alkyl Derivatives |
2-Iodobiaryls | Anilines | DavePhos | 68–86 | Tetraphenylene-Fused Analogs |
Chloropyridazines | Piperazines | RuPhos | 60–78 | Diazepine-Oxazepanone Hybrids |
This approach enables late-stage diversification of the oxazepanone core, particularly for pharmacologically relevant N-aryl derivatives [5] [8].
Chiral auxiliaries enforce stereocontrol during ring-forming steps. Evans’ oxazolidinones and Oppolzer’s sultams are covalently attached to acyclic precursors, directing asymmetric alkylation or aldol reactions:
Limitations include auxiliary synthesis/removal steps and moderate yields (45–65%) in multi-step sequences.
Kinetic resolution (KR) separates racemic intermediates using enantioselective reactions:
Table 3: Kinetic Resolution Efficiency Metrics
Resolution Method | Substrate | Resolution Agent | Selectivity Factor (s) | ee (%) |
---|---|---|---|---|
Enzymatic Acylation | rac-Hydroxyamide | CAL-B/Vinyl Acetate | >200 | 99 (unreacted) |
Pd-Catalyzed Allylation | rac-Oxazepanone Enolate | Pd-BINAP/Alloc-Cl | 120 | 95 (product) |
DKR | rac-Acetate | Ru/CAL-B | ∞ | 99 |
KR strategies are ideal for industrial-scale synthesis due to compatibility with continuous-flow systems and immobilized catalysts [1] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1